Sagittatoside C

Vue d'ensemble

Description

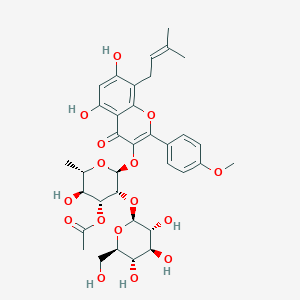

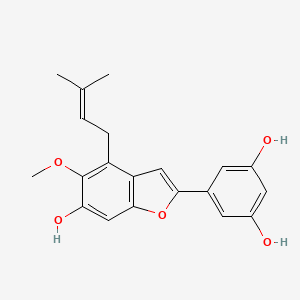

Sagittatoside C is a flavonoid glycoside isolated from the traditional Chinese medicinal herb, Herba Epimedii. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-osteoporotic, and hepatoprotective effects . It has a molecular formula of C35H42O16 and a molecular weight of 718.7 .

Mécanisme D'action

Sagittatoside C, also known as [(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate, is a flavonoid isolated from Herba Epimedii . This compound has been studied for its potential therapeutic effects, particularly in the context of osteoporosis .

Target of Action

Studies on similar compounds from epimedium, such as 2″-o-rhamnosylicariside ii, have identifiedHIF-1α as a potential target . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia.

Mode of Action

While the exact mode of action of this compound remains unclear, it is likely that it interacts with its targets to induce certain biochemical changes. For instance, 2″-O-RhamnosylIcariside II, a similar compound, has been shown to bind with HIF-1α, inhibit both HIF-1α gene and protein expression, and enhance COL1A1 protein expression under hypoxic conditions .

Biochemical Pathways

This compound may be involved in the regulation of the intrinsic apoptosis pathway . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. The intrinsic apoptosis pathway is typically triggered by intracellular signals generated when cells are in stress conditions.

Pharmacokinetics

A method for the simultaneous determination of twelve bioactive compounds, including this compound, in rat plasma has been developed . This method could potentially be used to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

Compounds from epimedium, such as 2″-o-rhamnosylicariside ii, have been shown to promote osteoblast differentiation and improve bone microstructures . They can also reduce bone loss by decreasing bone marrow adipose tissue and enhancing bone formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sagittatoside C can be synthesized through enzymatic hydrolysis of its precursor compounds found in Herba Epimedii. The process involves the use of specific enzymes such as β-glucosidase, which cleaves the glycosidic bonds to yield this compound . The reaction is typically carried out under mild conditions, such as a temperature of 60°C and a pH of 4.5 .

Industrial Production Methods

Industrial production of this compound involves the extraction of Herba Epimedii followed by enzymatic hydrolysis. The use of whole-cell catalysis has been explored to improve production efficiency and reduce costs. This method involves expressing the necessary enzymes in Escherichia coli and using these recombinant cells to catalyze the hydrolysis reaction .

Analyse Des Réactions Chimiques

Types of Reactions

Sagittatoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using β-glucosidase under mild acidic conditions (pH 4.5) and moderate temperatures (60°C).

Oxidation: Oxidative reactions can be carried out using common oxidizing agents such as hydrogen peroxide under controlled conditions.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone part of the molecule, typically using glycosyltransferases.

Major Products

The major products formed from these reactions include various glycosides and aglycones, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Sagittatoside C is structurally similar to other flavonoid glycosides found in Herba Epimedii, such as icariin, baohuoside I, and sagittatoside A . it is unique in its specific glycosylation pattern, which contributes to its distinct pharmacological activities .

List of Similar Compounds

- Icariin

- Baohuoside I

- Sagittatoside A

- Epimedin A, B, and C

This compound stands out due to its potent anti-inflammatory and hepatoprotective effects, making it a valuable compound for further research and development in various therapeutic areas .

Propriétés

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVUYZAEBBWPRU-RTHLAZLQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)

![9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B3026843.png)

![7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026846.png)